Cas no 2024824-73-3 (Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]-)
Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]-
- 2024824-73-3
- EN300-684108
- 2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol
-
- Inchi: 1S/C17H27NO2/c1-14-8-9-17(10-14,12-18)16(2,19)13-20-11-15-6-4-3-5-7-15/h3-7,14,19H,8-13,18H2,1-2H3
- InChI Key: KWYZFVDJIRVSIM-UHFFFAOYSA-N
- SMILES: C1(CN)(C(C)(COCC2=CC=CC=C2)O)CCC(C)C1
Computed Properties
- Exact Mass: 277.204179104g/mol
- Monoisotopic Mass: 277.204179104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- Density: 1.055±0.06 g/cm3(Predicted)
- Boiling Point: 402.9±20.0 °C(Predicted)
- pka: 14.34±0.29(Predicted)
Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-684108-0.05g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 0.05g |
$1224.0 | 2023-03-10 | ||
| Enamine | EN300-684108-0.1g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 0.1g |
$1283.0 | 2023-03-10 | ||
| Enamine | EN300-684108-0.25g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 0.25g |
$1341.0 | 2023-03-10 | ||
| Enamine | EN300-684108-0.5g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 0.5g |
$1399.0 | 2023-03-10 | ||
| Enamine | EN300-684108-1.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-684108-2.5g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 2.5g |
$2856.0 | 2023-03-10 | ||
| Enamine | EN300-684108-5.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 5.0g |
$4226.0 | 2023-03-10 | ||
| Enamine | EN300-684108-10.0g |
2-[1-(aminomethyl)-3-methylcyclopentyl]-1-(benzyloxy)propan-2-ol |
2024824-73-3 | 10.0g |
$6266.0 | 2023-03-10 |
Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]- Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]-
Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]-
Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]- is a complex organic compound with the CAS registry number 2024824-73-3. This compound belongs to the class of cyclopentanols, which are five-membered cyclic alcohols. The structure of this compound is characterized by a cyclopentane ring substituted with a hydroxymethyl group at position 1, an aminomethyl group at position α, and additional substituents including methyl groups and a phenylmethoxy group. These substituents contribute to the compound's unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of Cyclopentanemethanol, 1-(aminomethyl)-α,3-dimethyl-α-[(phenylmethoxy)methyl]- involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, which are particularly valuable in drug discovery and development. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly improved the efficiency of these reactions.
One of the most promising applications of this compound lies in its potential as a chiral building block for constructing bioactive molecules. Its structure provides multiple functional groups that can be further modified to create diverse libraries of compounds for high-throughput screening in drug discovery. For instance, the hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol, while the aminomethyl group offers opportunities for amide bond formation or other nitrogen-based modifications.
Recent studies have highlighted the role of Cyclopentanemethanol derivatives in modulating cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with specific protein targets has been explored through computational modeling and in vitro assays. These findings suggest that further optimization of the compound's pharmacokinetic properties could lead to novel therapeutic agents with improved efficacy and reduced toxicity.
In addition to its biomedical applications, Cyclopentanemethanol derivatives have also shown potential in materials science. For example, their ability to form self-assembled monolayers on surfaces has been investigated for use in nanotechnology applications such as sensors and drug delivery systems. The incorporation of functional groups like the phenylmethoxy moiety enhances the compound's compatibility with various surface chemistries, making it a versatile candidate for these advanced materials.
The environmental impact of Cyclopentanemethanol-based compounds has also been a topic of recent research. Studies have focused on their biodegradability under different environmental conditions and their potential toxicity to aquatic organisms. These investigations are crucial for ensuring that any commercial applications of this compound adhere to regulatory standards and minimize ecological risks.
Looking ahead, the development of more efficient synthetic routes and the exploration of novel biological targets will likely drive further innovation in this area. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for Cyclopentanemethanol derivatives, solidifying their role as key intermediates in modern chemical research.
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